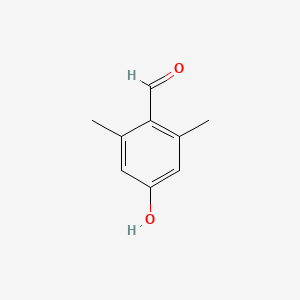

2,6-Dimethyl-4-hydroxybenzaldehyde

描述

Significance within Substituted Phenolic Aldehydes

Substituted phenolic aldehydes are a cornerstone in organic synthesis, valued for their dual reactivity. The phenolic hydroxyl group can participate in reactions such as etherification and esterification, while the aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, notably in the synthesis of Schiff bases.

The significance of 2,6-Dimethyl-4-hydroxybenzaldehyde within this class stems from the steric hindrance provided by the two methyl groups flanking the aldehyde functionality. This steric crowding can influence the selectivity of its reactions, potentially leading to the formation of unique molecular architectures that would be difficult to achieve with less substituted analogues like 4-hydroxybenzaldehyde (B117250). This controlled reactivity makes it a valuable monomer in polymer chemistry and a specific building block in the design of complex organic molecules.

Overview of Contemporary Research Trajectories

Current research involving this compound and its close structural relatives is expanding into several key areas:

Polymer Chemistry: The bifunctional nature of this compound makes it an attractive monomer for the synthesis of high-performance polymers. Research is exploring its incorporation into polyesters, polyethers, and phenolic resins to enhance thermal stability, and other material properties.

Materials Science: The rigid aromatic core of this compound is being investigated for the development of novel materials. This includes the synthesis of metal-organic frameworks (MOFs) and other coordination polymers where the specific geometry of the ligand can dictate the structure and function of the resulting material.

Medicinal Chemistry: While direct research on the medicinal applications of this compound is limited, extensive studies on structurally similar phenolic aldehydes and their Schiff base derivatives suggest a promising avenue for exploration. These related compounds have shown a wide range of biological activities, and the unique substitution pattern of this compound could lead to the discovery of new therapeutic agents.

Physicochemical Properties of this compound

The fundamental properties of this compound are crucial for its application in various research fields.

| Property | Value |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| CAS Number | 70547-87-4 |

| Appearance | Solid |

| SMILES | Cc1cc(O)cc(C)c1C=O |

| InChI | 1S/C9H10O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-5,11H,1-2H3 |

| InChIKey | XXTRGLCPRZQPHJ-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Detailed Research Findings

While specific, in-depth research focused solely on this compound is still emerging, studies on closely related compounds provide valuable insights into its potential applications.

Synthesis of this compound and its Derivatives

The synthesis of substituted phenolic aldehydes often involves the formylation of the corresponding phenol (B47542). For instance, a common method for preparing hydroxybenzaldehydes is the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring. While a specific synthetic route for this compound is not widely published, it can be conceptually derived from the formylation of 2,6-dimethylphenol (B121312).

The true synthetic value of this compound lies in its use as a precursor for more complex molecules. A significant area of research for related phenolic aldehydes is the synthesis of Schiff bases. These compounds are typically formed through the condensation reaction between an aldehyde and a primary amine. The resulting imine or azomethine group (-C=N-) is a versatile functional group for further chemical transformations and is known to be a key pharmacophore in many biologically active compounds.

Applications in Polymer Chemistry and Materials Science

The bifunctionality of phenolic aldehydes makes them valuable monomers in step-growth polymerization. Research on related compounds like 4-hydroxybenzaldehyde has demonstrated their use in creating novel polymers. For example, copolymers of 4-hydroxybenzaldehyde oxime with formaldehyde (B43269) have been synthesized and characterized for their thermal stability and potential biological activities. researchgate.net

The steric hindrance in this compound could be leveraged to control the architecture of polymers, potentially leading to materials with tailored properties such as improved solubility or specific morphological characteristics.

In materials science, the focus is often on creating ordered structures. The defined geometry of this compound makes it a candidate for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The hydroxyl and aldehyde groups can act as coordination sites for metal ions, and the rigid aromatic ring can serve as a structural linker.

Potential in Medicinal Chemistry

While direct studies on the medicinal properties of this compound are scarce, the broader class of phenolic aldehydes and their derivatives have been extensively investigated. For example, Schiff bases derived from other hydroxybenzaldehydes have been shown to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

A study on Schiff bases derived from 2-hydroxybenzaldehyde has explored their potential as anticancer agents. nih.gov Another research focused on the synthesis and characterization of metal complexes of Schiff bases derived from p-hydroxybenzaldehyde, which exhibited antimicrobial activities. orientjchem.org The presence of the two methyl groups in this compound could modulate the biological activity of its derivatives, potentially leading to enhanced potency or selectivity.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-2,6-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTRGLCPRZQPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343631 | |

| Record name | 2,6-Dimethyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70547-87-4 | |

| Record name | 2,6-Dimethyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Strategies

Direct Synthesis Approaches

Direct synthesis methods offer a streamlined route to the target molecule, often involving catalytic oxidation of readily available starting materials.

The oxidation of specific phenolic compounds stands as a cornerstone for the synthesis of 2,6-Dimethyl-4-hydroxybenzaldehyde.

The selective oxidation of 2,4,6-trimethylphenol (B147578) (TMP) is a prominent method for producing this compound. oup.comresearchgate.net Copper-based catalytic systems have been extensively investigated for this transformation. Research has shown that 2,4,6-trimethylphenol can be selectively oxidized to 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) using molecular oxygen in the presence of a copper(II) chloride-oxime or copper(II) chloride-amine catalyst in an alcohol solvent at ambient temperatures. oup.com Another study demonstrated that using catalytic or equivalent amounts of copper(II) chloride with potassium carbonate and hydrogen peroxide in isopropanol (B130326) at 65°C can yield very good results. researchgate.net This reaction is believed to proceed through a quinonemethide intermediate. oup.com

However, the reaction conditions can significantly influence the product distribution. For instance, the presence of an acid in the catalyst system can promote the formation of byproducts like 2,6-dimethyl-p-benzoquinone. oup.com In some copper-catalyzed oxidations of 2,4,6-trimethylphenol with oxygen, a stilbenequinone was formed exclusively, with no oxygenated products observed. oup.com

While not a direct precursor to this compound, the oxidation of p-cresol (B1678582) derivatives to their corresponding p-hydroxybenzaldehydes provides valuable insights into the catalytic systems applicable to substituted phenols. For instance, a combination of copper and manganese has been shown to be highly effective in the catalytic oxidation of p-cresol to p-hydroxybenzaldehyde, achieving high selectivity and conversion rates under mild conditions. rsc.org Another approach involves the liquid-phase oxidation of p-cresol using an insoluble cobalt oxide (Co3O4) catalyst under elevated air pressure, which also demonstrates high selectivity. acs.org These findings highlight the potential of various transition metal catalysts in the selective oxidation of the methyl group on a phenolic ring.

It is important to note that the oxidation of p-cresol can also be mediated by enzymes. A p-cresol methylhydroxylase from a denitrifying bacterium has been shown to oxidize p-cresol to p-hydroxybenzaldehyde. nih.gov

The choice of catalyst and reaction conditions plays a critical role in determining the selectivity and yield of this compound.

For the oxidation of 2,4,6-trimethylphenol, both copper and iron-based catalysts have been studied. While copper catalysts can be highly effective, the solvent has a significant impact on their performance. researchgate.net Interestingly, what works as the best solvent for a copper catalyst may be the worst for an iron catalyst, and vice versa. researchgate.net For example, methanol (B129727) is an excellent solvent for iron(II) chloride catalyzed oxidation but is less suitable for copper(II) chloride. researchgate.net

The molar ratios of the catalyst, base (like K2CO3), and oxidizing agent (like H2O2) are also crucial factors that need to be optimized to maximize the yield of the desired product and minimize the formation of byproducts such as 2,6-dimethyl-p-benzoquinone. researchgate.net In some iron-catalyzed systems, an electron transfer mechanism from the phenol (B47542) to iron(III) is proposed, leading to the formation of an aromatic radical cation intermediate. researchgate.net

Table 1: Comparison of Catalytic Systems for the Oxidation of Phenolic Precursors

| Precursor | Catalyst System | Oxidant | Solvent | Key Findings | Reference |

| 2,4,6-Trimethylphenol | CuCl2/Oxime or Amine | O2 | Alcohol | Selective oxidation to 3,5-dimethyl-4-hydroxybenzaldehyde. | oup.com |

| 2,4,6-Trimethylphenol | CuCl2/K2CO3 | H2O2 | i-PrOH | High yields of 3,5-dimethyl-4-hydroxybenzaldehyde. | researchgate.net |

| 2,4,6-Trimethylphenol | (1,4,7-tribenzyl-1,4,7-triazacyclononane)copper(II) chloride | O2 | - | Exclusive formation of stilbenequinone. | oup.com |

| p-Cresol | Copper and Manganese | - | - | High selectivity (95.6%) for p-hydroxybenzaldehyde. | rsc.org |

| p-Cresol | Co3O4 | Air | - | High selectivity (95%) for p-hydroxybenzaldehyde. | acs.org |

| 2,4,6-Trimethylphenol | Iron Halides | O2 | Alcohols | FeCl2 showed the highest activity; methanol was the best solvent. | researchgate.net |

| 2,4,6-Trimethylphenol | Fe(III) aquacomplexes | - | - | Formation of 2,6-dimethyl-4-(hydroxymethyl)phenol and 3,5-dimethyl-4-hydroxybenzaldehyde. | rsc.org |

Beyond the direct oxidation of phenolic precursors, several general methods for the synthesis of aromatic aldehydes exist, although their specific application to this compound may not be extensively documented. These methods often involve the introduction or modification of a formyl group on an aromatic ring. Some of these established reactions include:

The Duff Reaction: This reaction involves the formylation of activated aromatic compounds, such as phenols, using hexamethylenetetramine. acs.org

The Reimer-Tiemann Reaction: This method uses chloroform (B151607) in a basic solution to formylate phenols, typically leading to ortho-formylation.

The Vilsmeier-Haack Reaction: This reaction employs a phosphoryl chloride and a formamide (B127407) (like dimethylformamide) to introduce a formyl group to electron-rich aromatic rings.

The Gattermann Reaction: This reaction uses hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst to formylate aromatic compounds.

The Sommelet Reaction: This method involves the conversion of a benzylic halide to an aldehyde using hexamethylenetetramine followed by hydrolysis.

While these are powerful tools in organic synthesis, their applicability and efficiency for producing this compound would depend on the specific reactivity of the substituted phenolic starting material and the potential for side reactions.

Catalytic Oxidation of Phenolic Precursors

Development of Novel Synthetic Routes

The quest for more efficient, sustainable, and economically viable synthetic methods continues to drive research in this area. Emerging strategies focus on green chemistry principles, such as the use of biomass-derived feedstocks and environmentally benign catalysts and oxidants.

One area of development is the catalytic fractionation of lignocellulosic biomass to produce alkene-functionalized monophenols, which can then be converted to aromatic aldehydes through ozonolysis. rsc.org While this has been demonstrated for vanillin (B372448) and syringaldehyde (B56468), the principles could potentially be adapted for the synthesis of other hydroxy-substituted aromatic aldehydes.

Furthermore, advancements in catalysis, including the development of novel metal-free catalysts and the use of photo- or electro-catalysis, offer promising avenues for the future synthesis of this compound. rsc.orgrsc.org These approaches aim to reduce reliance on costly and potentially toxic heavy metal catalysts and harsh reaction conditions.

Optimization of Reaction Conditions for Enhanced Yield and Purity

To ensure the economic viability and industrial applicability of any synthetic method, the optimization of reaction parameters is crucial. This involves a systematic study of variables such as catalyst loading, temperature, pressure, solvent, and reaction time to achieve the highest possible yield and purity of the desired product.

In the Co(OAc)₂-catalyzed aerobic oxidation of 4-cresols, the reaction conditions have been optimized to achieve high yields of the corresponding 4-hydroxybenzaldehydes. For instance, a study demonstrated that using 1.0 mol% of Co(OAc)₂·4H₂O with 1.0 equivalent of NaOH in an aqueous ethylene (B1197577) glycol solution at 50 °C under an oxygen atmosphere (1.0 atm) provides good to excellent yields.

For the copper-catalyzed oxidation of 2,4,6-trimethylphenol to 3,5-dimethyl-4-hydroxybenzaldehyde (an isomer of the target compound), the molar ratios of the reactants and catalyst have been shown to significantly affect the yield and product distribution. organic-chemistry.org The use of catalytic or stoichiometric amounts of CuCl₂ in the presence of potassium carbonate (K₂CO₃) and hydrogen peroxide (H₂O₂) in isopropanol at 65 °C has been investigated to find the optimal conditions. organic-chemistry.org

A study on the formylation of 2,6-dimethylphenol (B121312) using hexamethylenetetramine and trifluoroacetic acid (TFA) reported a high yield of 95% for 3,5-dimethyl-4-hydroxybenzaldehyde. The reaction was carried out under reflux conditions (83–90 °C) for 12 hours. thieme-connect.de

Table 2: Optimization of Vilsmeier-Haack Formylation of Various Phenols under Microwave Conditions ajrconline.org

| Substrate | Product | Reaction Time (secs) | Yield (%) |

| Phenol | 4-hydroxybenzaldehyde (B117250) | 30 | 78 |

| p-Cresol | 2-hydroxy-4-methylbenzaldehyde | 30 | 80 |

| o-Chlorophenol | 4-hydroxy-3-chlorobenzaldehyde | 30 | 96 |

| p-Chlorophenol | 2-hydroxy-5-chlorobenzaldehyde | 30 | 81 |

Note: This table showcases the rapid and high-yielding nature of microwave-assisted Vilsmeier-Haack reactions for various phenol derivatives, indicating its potential for the synthesis of this compound.

Further research focusing on a detailed kinetic analysis and a comprehensive screening of catalysts and reaction parameters will be instrumental in developing even more efficient and selective methods for the synthesis of this compound.

Chemical Reactivity and Advanced Derivatization

Reactions at the Aldehyde Moiety

The aldehyde group is a key site for chemical modifications, readily undergoing condensation and nucleophilic addition reactions.

Condensation Reactions

A significant reaction involving the aldehyde functionality is the Knoevenagel condensation. This reaction is a modification of the aldol (B89426) condensation and involves the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction. wikipedia.orgsigmaaldrich.com The product is typically an α,β-unsaturated ketone. wikipedia.org In this reaction, the carbonyl group can be an aldehyde or a ketone, and the catalyst is usually a weakly basic amine. wikipedia.org The active hydrogen component can take various forms, such as Z−CH₂−Z or Z−CHR−Z (e.g., diethyl malonate, Meldrum's acid, ethyl acetoacetate (B1235776), malonic acid, or cyanoacetic acid) or Z−CHRR' (e.g., nitromethane), where Z is an electron-withdrawing group. wikipedia.org The electron-withdrawing group must be strong enough to facilitate deprotonation to the enolate ion even with a mild base. wikipedia.org Using a strong base would lead to the self-condensation of the aldehyde or ketone. wikipedia.org

A notable variation is the Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a solvent when at least one of the withdrawing groups on the nucleophile is a carboxylic acid, such as with malonic acid. wikipedia.orgorganic-chemistry.org Under these conditions, the condensation is accompanied by decarboxylation. wikipedia.org For instance, the reaction of acrolein and malonic acid in pyridine yields trans-2,4-pentadienoic acid, with one carboxylic acid group instead of two. wikipedia.org Researchers have developed greener versions of the Knoevenagel condensation that avoid the use of pyridine and piperidine, using benign amines or ammonium (B1175870) salts as catalysts instead. tue.nl These methods can provide good to excellent conversion of various benzaldehydes and high yields of the corresponding cinnamic acids in an efficient and environmentally friendly manner. tue.nl

Table 1: Examples of Knoevenagel Condensation Reactions

| Reactants | Catalyst/Solvent | Product | Key Feature |

|---|---|---|---|

| 2-methoxybenzaldehyde and thiobarbituric acid | Piperidine/Ethanol (B145695) | Enone (charge transfer complex) | Demonstrates the formation of a stable Z-isomer. wikipedia.org |

| Syringaldehyde (B56468) and malonic acid | Ammonium bicarbonate | Sinapinic acid | A greener version of the Knoevenagel condensation. tue.nl |

| Aromatic aldehydes and diethyl malonate | 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH) | Corresponding unsaturated products | Solvent-free conditions with a reusable catalyst. researchgate.net |

Nucleophilic Addition Reactions

The aldehyde group of 2,6-dimethyl-4-hydroxybenzaldehyde is susceptible to nucleophilic attack. A prime example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the carbonyl carbon. masterorganicchemistry.comyoutube.com The carbon-magnesium bond is polarized towards carbon, making the carbon atom nucleophilic. masterorganicchemistry.comyoutube.com This nucleophilic carbon attacks the carbonyl carbon in a 1,2-addition, forming an alkoxide. masterorganicchemistry.com Subsequent treatment with acid yields an alcohol. masterorganicchemistry.comyoutube.com When a Grignard reagent reacts with an aldehyde, a secondary alcohol is formed. youtube.comyoutube.com It's important to note that Grignard reagents are strong bases and will react with acidic protons, such as the one on the phenolic hydroxyl group. Therefore, protection of the hydroxyl group is necessary before carrying out a Grignard reaction on the aldehyde.

Grignard reagents can also react with nitriles to form ketones after hydrolysis. masterorganicchemistry.com The Grignard reagent adds once to the nitrile to form an imine, which is then hydrolyzed with aqueous acid to the ketone. masterorganicchemistry.com

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound can undergo various reactions, most notably etherification. Etherification involves the reaction of the hydroxyl group with an alkyl halide in the presence of a base. For instance, 4-hydroxybenzaldehyde (B117250) can be etherified by reacting it with 4-nitrobenzyl bromide in the presence of potassium carbonate in dry DMF, yielding 4-(4-nitrobenzyloxy)benzaldehyde. chemspider.com For catechols like 3,4-dihydroxybenzaldehyde, selective protection of the 4-hydroxyl group can be achieved with active halides such as benzyl (B1604629) chloride derivatives, allyl bromide, and propargyl bromide. mdpi.com

Synthesis of Complex Organic Structures

The reactivity of both the aldehyde and hydroxyl groups allows for the synthesis of more complex molecules, including Schiff bases and pyrylium (B1242799) salts, which can be further converted into other heterocyclic compounds.

Formation of Schiff Base Derivatives

Schiff bases, or azomethines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. conicet.gov.arijacskros.com The reaction of this compound with a primary amine would yield a Schiff base. The formation of the imine (C=N) bond is a key characteristic of this reaction. conicet.gov.ar Schiff bases derived from substituted benzaldehydes have been synthesized and are of interest for their potential biological activities. ijacskros.comscience.gov For example, Schiff bases derived from 2,4-dihydroxybenzaldehyde (B120756) have been investigated as potential anticancer agents. conicet.gov.arnih.gov The synthesis typically involves refluxing the aldehyde and amine in a suitable solvent like ethanol. conicet.gov.arjocpr.com

Table 2: Synthesis of Schiff Bases

| Aldehyde | Amine | Reaction Conditions | Resulting Schiff Base Type |

|---|---|---|---|

| 2,4-dihydroxybenzaldehyde | Appropriate amine | Reflux in absolute ethanol for 3 hours. conicet.gov.ar | Dihydroxy phenyl imines. conicet.gov.ar |

| 3,4-dihydroxybenzaldehyde | Ethylenediamine, o-phenylenediamine, or 4,5-dimethyl-1,2-phenylenediamine | Condensation reaction. nih.gov | Di-Schiff base ligands. nih.gov |

| Substituted benzaldehyde (B42025) | Aromatic primary amine | Reflux in ethanol with glacial acetic acid. ijacskros.com | Aromatic Schiff bases. ijacskros.com |

Derivatization to Pyrylium Salts and Subsequent Conversion to Pyridines

Pyrylium salts are cationic, six-membered heterocyclic compounds containing an oxygen atom. wikipedia.org They can be synthesized through condensation reactions from simple starting materials. wikipedia.org For instance, 2,4,6-triarylpyrylium salts can be prepared by reacting a benzaldehyde with two equivalents of an acetophenone. nih.gov

A key reaction of pyrylium salts is their conversion to pyridines upon reaction with ammonia (B1221849). wikipedia.org They also react with primary amines to yield pyridinium (B92312) salts. wikipedia.orgresearchgate.net This transformation is a powerful tool for constructing complex organic molecules. For example, 2,6-dimethyl-4-styrylpyrylium salts, synthesized from 2,4,6-trimethylpyrylium and donor-substituted benzaldehydes, can be converted into pyridines. researchgate.net The synthesis of pyrylium salts is attractive due to the ease of isolation of the ionic products from acyclic precursors. unlv.edu

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diethyl malonate |

| Meldrum's acid |

| Ethyl acetoacetate |

| Malonic acid |

| Cyanoacetic acid |

| Nitromethane |

| Pyridine |

| Acrolein |

| trans-2,4-Pentadienoic acid |

| 2-Methoxybenzaldehyde |

| Thiobarbituric acid |

| Syringaldehyde |

| Sinapinic acid |

| 1-Butyl-3-methylimidazolium hydroxide |

| 4-Hydroxybenzaldehyde |

| 4-Nitrobenzyl bromide |

| Potassium carbonate |

| 4-(4-Nitrobenzyloxy)benzaldehyde |

| 3,4-Dihydroxybenzaldehyde |

| Benzyl chloride |

| Allyl bromide |

| Propargyl bromide |

| 2,4-Dihydroxybenzaldehyde |

| Ammonia |

| 2,4,6-Triarylpyrylium salt |

| Acetophenone |

| 2,6-Dimethyl-4-styrylpyrylium salt |

| 2,4,6-Trimethylpyrylium |

Cyclization Reactions Leading to Dihydropyridines and Related Heterocycles

The synthesis of dihydropyridines and their related heterocyclic structures from this compound is prominently achieved through multicomponent reactions, most notably the Hantzsch dihydropyridine (B1217469) synthesis. organic-chemistry.orgwikipedia.org This classical method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate. wikipedia.org The resulting 1,4-dihydropyridine (B1200194) (1,4-DHP) core is a significant pharmacophore found in various therapeutic agents. thepharmajournal.com

The general Hantzsch synthesis protocol can be adapted for this compound. The reaction typically proceeds by combining the aldehyde with a β-ketoester (e.g., ethyl acetoacetate or methyl acetoacetate) and a source of ammonia. organic-chemistry.orgwikipedia.org The components are often heated under reflux in a suitable solvent like ethanol. nih.gov However, numerous modifications to the classical procedure have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. These include the use of microwave irradiation, aqueous micellar solutions, and various catalysts. organic-chemistry.orgwikipedia.orgnih.gov

For instance, a related reaction using 4-hydroxybenzaldehyde, methyl acetoacetate, and ammonium bicarbonate in refluxing water has been reported to produce the corresponding dihydropyridine in high yield without the need for a catalyst. nih.gov This water-based method offers a simple and environmentally friendly workup. nih.gov Given the structural similarity, this approach is highly relevant for the cyclization of this compound.

The steric hindrance posed by the two methyl groups at the ortho positions (positions 2 and 6) of the benzaldehyde ring is a critical factor to consider. Sterically demanding ortho-substituted benzaldehydes can sometimes lead to the formation of unexpected products under typical Hantzsch conditions. nih.govresearchgate.net In one study involving o-methoxybenzaldehyde, a substituted pyran was formed as the major product instead of the expected 1,4-dihydropyridine. nih.govresearchgate.net This highlights the potential for alternative cyclization pathways when using ortho-substituted benzaldehydes like this compound.

Table 1: Hantzsch Dihydropyridine Synthesis

| Reactant 1 | Reactant 2 | Nitrogen Source | Typical Conditions | Product |

|---|---|---|---|---|

| This compound | β-Ketoester (e.g., Ethyl acetoacetate) | Ammonia or Ammonium Acetate | Reflux in ethanol | 4-(4-hydroxy-2,6-dimethylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

| 4-Hydroxybenzaldehyde | Methyl acetoacetate | NH₄HCO₃ | Reflux in water nih.gov | Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate nih.gov |

Mechanistic Investigations of Derivatization Pathways

The mechanism of the Hantzsch dihydropyridine synthesis, the primary derivatization pathway for this compound into dihydropyridines, has been the subject of considerable investigation. wikipedia.org While several pathways have been proposed, a widely accepted mechanism involves the initial formation of two key intermediates. organic-chemistry.org

The first intermediate is an α,β-unsaturated carbonyl compound, which is the product of a Knoevenagel condensation between the aldehyde (this compound) and one equivalent of the β-ketoester. organic-chemistry.org The second key intermediate is an enamine, specifically a β-amino ester, formed from the condensation of the second equivalent of the β-ketoester with ammonia. organic-chemistry.org

The subsequent step involves a Michael addition of the enamine to the Knoevenagel condensation product. This is followed by cyclization and dehydration to yield the final 1,4-dihydropyridine ring. organic-chemistry.org The entire sequence showcases a cascade of fundamental organic reactions, including condensation, addition, and cyclization.

However, mechanistic pathways can be influenced by the specific reactants and conditions. As noted with sterically hindered ortho-substituted benzaldehydes, an alternative reaction can occur. nih.govresearchgate.net A plausible mechanism for the formation of a substituted pyran, instead of a dihydropyridine, has been postulated. nih.gov This alternative pathway is thought to involve an intramolecular Michael addition within an intermediate derived from the aldehyde and two molecules of the β-ketoester derivative, ultimately leading to a six-membered oxygen-containing ring rather than the nitrogen-containing dihydropyridine. nih.govresearchgate.net Computational studies on related systems, using methods like Density Functional Theory (DFT), have also been employed to elucidate the charge distribution and stability of reaction intermediates, providing deeper insight into why one reaction pathway, such as the Knoevenagel reaction, might be favored over others under specific conditions, like in an acidic medium. nih.gov These investigations are crucial for optimizing reaction conditions to selectively synthesize the desired heterocyclic derivative of this compound.

Applications in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate

2,6-Dimethyl-4-hydroxybenzaldehyde serves as a crucial building block in the synthesis of a variety of more complex molecules. Its unique structure, featuring a reactive aldehyde group and a sterically hindered hydroxyl group, makes it a valuable starting material in several areas of chemical manufacturing.

The compound is a recognized intermediate in the synthesis of various pharmaceutical agents. nbinno.com While specific drug names are often proprietary, the structural motif of this compound is incorporated into molecules designed as antitumor and anti-inflammatory agents. nbinno.com Its utility stems from the ability to undergo further chemical transformations at both the aldehyde and hydroxyl functionalities, allowing for the construction of complex molecular architectures required for therapeutic activity. The high purity of this starting material is essential for its use in the pharmaceutical industry to ensure the quality and safety of the final active pharmaceutical ingredients. nbinno.com

In the field of agricultural chemistry, this compound is employed as a precursor for the synthesis of certain agrochemicals, including selective herbicides. nbinno.com The development of effective and selective herbicides is crucial for modern agriculture, and the chemical structure of this benzaldehyde (B42025) derivative provides a scaffold that can be modified to create compounds with specific herbicidal activity. The synthesis of such agrochemicals is an important application of this versatile chemical intermediate. googleapis.com

This compound is also utilized as a product in the field of proteomics research. scbt.com Proteomics involves the large-scale study of proteins, and specialized chemical tools are often required for these investigations. While the precise applications are highly specific to the research being conducted, its availability as a high-purity chemical reagent indicates its role in analytical and preparatory processes within this area of study. scbt.com

Contributions to Functional Materials Development

The unique chemical properties of this compound also lend themselves to the development of advanced functional materials, particularly in the realm of polymers.

The structure of this compound is related to the monomers used in the synthesis of high-performance polymers.

Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) is a high-performance thermoplastic known for its excellent dimensional stability, high-temperature resistance, and good dielectric properties. chemicalbook.com While 2,6-dimethylphenol (B121312) is the direct monomer for PPO synthesis, the structural similarity to this compound is notable. mdpi.comsigmaaldrich.com

Research has focused on synthesizing derivatives of PPO to enhance its properties or introduce new functionalities. One approach involves the copolymerization of 2,6-dimethylphenol with functionalized bisphenol monomers. mdpi.com For instance, DOPO-substituted bisphenol derivatives have been copolymerized with 2,6-dimethylphenol to create PPO derivatives with incorporated DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) moieties. mdpi.com This incorporation leads to polymers with higher glass transition temperatures and enhanced thermal stability. mdpi.com The synthesis of such functional PPO derivatives often involves multi-step processes where monomers structurally related to this compound are key components. mdpi.com

Incorporation into Polymeric Systems

Development of Low-Dissipation Thermosets

In the pursuit of advanced materials for high-frequency electronics and communication technologies, there is a significant demand for thermosetting polymers that exhibit low dielectric loss (dissipation factor). The molecular structure of the polymer plays a crucial role in determining its dielectric properties. Poly(2,6-dimethyl phenylene oxide) (PPO), a high-performance thermoplastic, is well-known for its excellent dielectric properties, including a low dissipation factor. mdpi.comnih.gov The origin of these desirable properties lies in the hydrophobic and low-polarity nature of the 2,6-dimethylphenylene ether repeating unit. mdpi.com

While this compound itself is not directly polymerized to form these thermosets in the cited research, its core structure is a key building block for materials with low dissipation factors. The synthesis of low-dissipation thermosets has been successfully demonstrated using amine end-capped oligo(2,6-dimethyl phenylene oxide) (APPO). mdpi.comnih.govresearchgate.netresearchgate.net These oligomers are derived from a phenol-end capped PPO, which itself is synthesized through the oxidative polymerization of 2,6-dimethylphenol. mdpi.com

The research demonstrates that by functionalizing these PPO oligomers, for example by converting them into benzoxazine (B1645224) resins, it is possible to create cross-linked thermosets that retain the low dissipation characteristics of the PPO backbone. mdpi.comnih.govresearchgate.net The resulting thermosets exhibit high glass transition temperatures (Tg) and maintain a low dissipation factor, making them suitable for applications in high-frequency communication. mdpi.comnih.gov This indicates that incorporating the 2,6-dimethyl-4-hydroxyphenyl moiety, as found in this compound, into a polymer backbone is a promising strategy for developing low-dissipation thermosets. The methyl groups ortho to the hydroxyl group sterically hinder rotation and contribute to a more rigid polymer backbone, which can help to minimize dielectric loss at high frequencies.

Table 1: Properties of Thermosets Derived from PPO-based Benzoxazines

| Property | Value | Reference |

|---|---|---|

| Dielectric Constant (Dk) | Low | mdpi.comnih.gov |

| Dissipation Factor (Df) | Low | mdpi.comnih.govresearchgate.net |

| Glass Transition Temp (Tg) | High | mdpi.comnih.gov |

Other Material Science Applications Requiring Aromatic Aldehyde Functionality

The aromatic aldehyde group of this compound is a versatile functional group that can participate in a variety of chemical reactions, making it a valuable component in the synthesis of other advanced materials. While specific research focusing solely on this compound in these applications is not extensively documented in the provided search results, the known reactivity of aromatic aldehydes allows for the exploration of its potential in several areas.

One of the most significant reactions of the aldehyde group is its condensation with primary amines to form Schiff bases (or imines). This reaction is widely used in the synthesis of polymers and coordination complexes. The resulting Schiff base polymers can exhibit interesting properties such as thermal stability, and their metal complexes can have applications in catalysis and as antimicrobial agents. The specific steric and electronic effects of the 2,6-dimethyl-4-hydroxy-substituted aromatic ring would be expected to influence the properties of the resulting Schiff base materials.

Furthermore, the aldehyde functionality is a key component in the synthesis of various porous organic polymers (POPs). These materials are of great interest for applications in gas storage and separation, catalysis, and sensing. The reactivity of the aldehyde group allows it to be used as a monomer in condensation reactions with other multifunctional building blocks to create highly cross-linked, porous networks. The structure of the aldehyde-containing monomer directly impacts the pore size, surface area, and functionality of the resulting POP. The presence of the hydroxyl group in this compound could also provide a site for post-synthetic modification of the porous framework.

While the broader class of hydroxybenzaldehydes has been utilized in these and other material science applications, the specific use of this compound remains a more specialized area of research. bldpharm.comsigmaaldrich.com

Table 2: Potential Applications Based on Aromatic Aldehyde Functionality

| Application Area | Key Reaction of Aldehyde | Potential Benefit of this compound |

|---|---|---|

| Schiff Base Polymers | Condensation with amines | Modified solubility, thermal stability, and coordination properties. |

| Porous Organic Polymers | Condensation with multifunctional monomers | Control over pore size and surface functionality. |

| Resin Synthesis | Condensation with phenols or other monomers | Introduction of specific thermal and mechanical properties. |

Biological and Pharmacological Research Endeavors

Exploration of Bioactivity Mechanisms

The diverse biological activities of 2,6-Dimethyl-4-hydroxybenzaldehyde and its analogs are a subject of intensive investigation. These studies aim to elucidate the specific molecular pathways through which these compounds exert their effects.

Enzyme Modulation Studies (e.g., tyrosinase inhibition by derivatives)

Derivatives of 4-hydroxybenzaldehyde (B117250) have been a focal point of research for their potential to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. northumbria.ac.uk Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in cosmetics and medicine. northumbria.ac.uk

A study on novel 4-hydroxybenzaldehyde derivatives revealed that many of these compounds exhibited more potent inhibitory effects on mushroom tyrosinase than the parent compound. nih.govresearchgate.net Notably, a derivative containing a dimethoxyl phosphate (B84403) group (compound 3c) was identified as the most potent non-competitive inhibitor with an IC50 value of 0.059 mM. nih.govresearchgate.net In comparison, the parent 4-hydroxybenzaldehyde had an IC50 of 1.22 mM. nih.govresearchgate.net The position of hydroxyl groups on the aromatic ring is a critical factor in the inhibitory efficacy of some compounds against tyrosinase. brieflands.com For instance, 2,4-dihydroxybenzaldehyde (B120756) was found to be a potent competitive inhibitor of tyrosinase. brieflands.com

Interactive Table: Tyrosinase Inhibition by Benzaldehyde (B42025) Derivatives

| Compound | Type of Inhibition | IC50 (mM) |

|---|---|---|

| 4-hydroxybenzaldehyde | - | 1.22 nih.govresearchgate.net |

| Compound 3c (dimethoxyl phosphate derivative) | Non-competitive | 0.059 nih.govresearchgate.net |

| 2,4-dihydroxybenzaldehyde | Competitive | Potent brieflands.com |

Investigations into Calcium Channel Interactions (in related compounds)

Research into related compounds, such as syringaldehyde (B56468), has suggested potential interactions with calcium channels. A study on H9c2 cells indicated that treatment with syringaldehyde led to an increase in calcium influx in a concentration-dependent manner. nih.gov This interaction is significant as calcium signaling is a fundamental process in cardiac function, and its modulation can have therapeutic implications for conditions like cardiac hypertrophy. nih.govnih.gov

Modulation of Bacterial Metabolism and Antibiotic Susceptibility (in related compounds)

The impact of benzaldehyde derivatives on bacterial systems is an area of active exploration. Syringaldehyde, a related compound, is an important intermediate in the microbial production of valuable chemicals. researchgate.netnih.gov Studies on Sphingobium sp. strain SYK-6 have identified specific aromatic aldehyde dehydrogenase (ALDH) genes, such as desV, that are crucial for the catabolism of syringaldehyde. researchgate.netnih.gov The disruption of these genes significantly impairs the bacterium's ability to grow on syringaldehyde. researchgate.netnih.gov

Furthermore, some benzaldehyde derivatives have been shown to modulate the activity of antibiotics. For example, benzaldehyde has been observed to enhance the efficacy of quinolone antibiotics like norfloxacin (B1679917) and ciprofloxacin (B1669076) against certain bacterial strains. nih.gov This synergistic effect may be due to the interaction of benzaldehyde with the bacterial plasma membrane, leading to increased permeability and greater intracellular antibiotic concentration. nih.gov Studies have also explored the antibacterial properties of syringaldehyde against various pathogens, including Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. ncsu.eduresearchgate.net Additionally, syringaldehyde has demonstrated antibacterial effects against Mycobacterium marinum, a close relative of the tuberculosis-causing bacterium. nih.gov

Studies on GABA Transaminase Inhibition (in related compounds)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its degradation is mediated by the enzyme GABA transaminase (GABA-T). wikipedia.orgmdpi.com Inhibitors of GABA-T can increase GABA levels in the brain, a mechanism utilized by some anticonvulsant drugs. wikipedia.orgtaylorandfrancis.com While direct studies on this compound are limited in this area, research on other natural compounds has identified molecules that can inhibit GABA-T. For instance, imperatorin (B1671801) and falcarindiol, isolated from the root of Angelica dahurica, have been shown to inactivate GABA-T in a time- and concentration-dependent manner. nih.gov This highlights the potential for other structurally related natural products to exhibit similar inhibitory activities.

Structure-Activity Relationship (SAR) Studies of Derivatives and Analogues

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug discovery and development. SAR studies on derivatives of this compound and its analogs are crucial for optimizing their therapeutic potential.

Impact of Structural Modifications on Biological Efficacy

Modifications to the core structure of benzaldehyde derivatives can have a significant impact on their biological effects. For instance, in the context of tyrosinase inhibition, the introduction of different substituent groups can dramatically alter a compound's potency. nih.gov

A study on 3,5-dihydroxybenzoyl-hydrazineylidene derivatives revealed that the introduction of electron-donating groups could enhance inhibitory activity against tyrosinase. nih.gov For example, while a para-methyl group led to a significant loss of activity, the presence of 2,6-dimethyl substitutions improved inhibition. nih.gov Further enhancement was observed with a larger electron-donating group like a 4-ethyl substitution. nih.gov

The position and nature of substituents on the benzaldehyde ring are critical. In a series of 2-methylbenzaldehyde (B42018) analogues, the type and location of functional groups influenced their biological activities. researchgate.net Similarly, for chitin (B13524) synthesis inhibitors, 2,6-disubstitution on the benzoyl moiety was found to be important, with fluorine being a favorable substituent for certain classes of compounds. nih.gov These findings underscore the importance of systematic structural modifications to identify compounds with improved efficacy and selectivity.

Interactive Table: Impact of Substituents on Tyrosinase Inhibition of 3,5-dihydroxybenzoyl-hydrazineylidene Derivatives

| Substituent Group | % Inhibition at 100 µM | IC50 (µM) |

|---|---|---|

| para-methyl | 15.22 nih.gov | - |

| 2,6-dimethyl | 38.59 nih.gov | - |

| 4-ethyl | - | 87.54 nih.gov |

Assessment of Cytotoxic Activities of Derived Complexes of this compound

Extensive literature searches did not yield specific studies on the cytotoxic activities of metal complexes derived directly from this compound. Research in the field of Schiff base complexes and their cytotoxic potential has primarily focused on derivatives of other related aldehydes.

While the broader class of Schiff base metal complexes, often derived from precursors like 2-hydroxybenzaldehyde or salicylaldehyde (B1680747), has been a subject of significant investigation for their potential anticancer properties, specific data on complexes from this compound is not available in the reviewed scientific literature. nih.govresearchgate.netnih.govoncologyradiotherapy.comnih.govnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netmdpi.comeurekaselect.com

Therefore, a detailed analysis of research findings and data tables concerning the cytotoxic activities of complexes derived from this compound cannot be provided. Further experimental research is required to synthesize, characterize, and evaluate the cytotoxic profiles of such compounds.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, vibrational frequencies, and reaction energetics.

The electronic properties of a molecule are fundamental to its chemical behavior. DFT calculations are employed to determine the distribution of electrons and the energies of molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally signifies higher reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. malayajournal.orgbiomedres.us

For instance, in a DFT study on a related compound, (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, the HOMO-LUMO energy gap was calculated to be 3.8183 eV, which indicates the charge transfer that can occur within the molecule. malayajournal.org The analysis of these orbitals reveals how substitutions on the benzaldehyde (B42025) ring influence the molecule's reactivity. The HOMO is typically distributed across the phenyl ring and the hydroxyl group, while the LUMO is often localized on the aldehyde group and the aromatic ring.

Another valuable tool for analyzing electronic structure is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.gov For hydroxybenzaldehyde derivatives, the most negative regions are typically found around the oxygen atoms of the carbonyl and hydroxyl groups, identifying them as likely sites for electrophilic attack. malayajournal.orgnih.gov Positive regions are usually located around the hydrogen atoms, particularly the hydroxyl proton. malayajournal.org

Table 1: Illustrative Frontier Molecular Orbital Properties of a Substituted Hydroxybenzaldehyde Note: The following data is for (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, calculated at the B3LYP/6-311++G(d,p) level, and serves as an example of the data obtained from DFT analysis. malayajournal.org

| Parameter | Value (eV) |

| HOMO Energy | -6.514 |

| LUMO Energy | -2.696 |

| HOMO-LUMO Energy Gap (ΔE) | 3.818 |

| Ionization Potential (I) | 6.514 |

| Electron Affinity (A) | 2.696 |

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energies (the energy difference between reactants and transition states) help predict the feasibility and kinetics of a proposed reaction pathway.

Studies on related hydroxybenzaldehydes demonstrate how DFT can unravel complex reaction sequences. For example, the hydrodeoxygenation of 2-hydroxybenzaldehyde to produce benzene (B151609) can proceed through various pathways, including direct cleavage of the formyl (-CHO) or hydroxyl (-OH) groups, decarbonylation, or hydrogenation-assisted removal of the functional groups. researchgate.net DFT calculations show that the direct cleavage of these groups has a very high energy barrier, making it unfavorable. researchgate.net Instead, pathways involving the hydrogenation of the aromatic carbon attached to the functional group, followed by the elimination of water or formaldehyde (B43269), are found to be more energetically favorable. researchgate.net

Similarly, DFT has been used to study the thermal oxidation mechanisms of unsaturated aldehydes, which are relevant to food chemistry and flavor formation. nih.gov These studies model reactions involving peroxide (ROOH), peroxyl radical (ROO•), and alkoxy radical (RO•) mechanisms. By calculating the potential energy surfaces for each pathway, researchers can determine the priority of different oxidative mechanisms. nih.gov Such analyses for 2,6-Dimethyl-4-hydroxybenzaldehyde could predict its degradation products and stability under various conditions.

Molecular Modeling and Simulation

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and dynamics, to simulate the behavior of molecules and their assemblies.

Most organic molecules are not static but can adopt various spatial arrangements, or conformations, through rotation around single bonds. pharmacy180.com Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and the energy barriers between them. lumenlearning.com For substituted benzaldehydes, a key conformational feature is the orientation of the aldehyde group relative to the benzene ring. The aldehyde group can be coplanar with the ring in two forms: s-trans and s-cis. ias.ac.in The relative stability of these conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the ortho-hydroxyl and aldehyde groups. ias.ac.in

Computational methods can perform a potential energy surface (PES) scan by systematically rotating specific dihedral angles to map out the energy landscape and identify the minimum energy conformers. ufms.br For this compound, the two methyl groups at positions 2 and 6 create significant steric hindrance, which would strongly influence the preferred orientation of the aldehyde group.

Molecular dynamics (MD) simulations extend this analysis by simulating the atomic motions of a molecule over time. nih.gov MD can reveal how the molecule explores different conformations and how its structure fluctuates in response to its environment (e.g., in a solvent or interacting with a biological macromolecule). rsc.orgchemrxiv.org

The way molecules interact with each other governs their macroscopic properties, such as crystal structure and boiling point, as well as their biological activity. Computational methods are essential for characterizing these non-covalent interactions.

Table 2: Illustrative Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis Note: The following data is for 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione and serves as an example of the quantitative data obtained from this analysis. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 50.6 |

| O···H / H···O | 22.9 |

| Br···H / H···Br | 11.6 |

| C···H / H···C | 11.1 |

| Br···O / O···Br | 1.8 |

| O···O | 0.7 |

| C···C | 0.1 |

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a receptor, typically a protein). researchgate.net This method is central to drug design. The process involves placing the ligand into the binding site of the receptor in various conformations and scoring the resulting complexes based on their interaction energies. nih.gov Studies on hydrazone derivatives of substituted benzaldehydes have used docking to investigate their binding to enzyme targets like EGFR and HER2 kinases. nih.gov The analysis identifies key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex and provides an estimated binding energy, which can be used to rank potential drug candidates. biomedres.usnih.gov Similar in silico docking studies could be performed for this compound to screen for potential biological activities.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for separating 2,6-Dimethyl-4-hydroxybenzaldehyde from other components in a mixture. Due to the compound's functional groups—a polar hydroxyl group and a reactive aldehyde group—derivatization is frequently employed to enhance its chromatographic behavior. gcms.cz This process modifies the analyte to increase its volatility for gas chromatography or to improve its detection for liquid chromatography. gcms.czresearchgate.net

Gas Chromatography (GC) with Derivatization for Volatile Analysis

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. gcms.cz However, direct analysis of phenolic aldehydes like this compound can be challenging due to potential issues with peak tailing caused by the polar hydroxyl group and thermal instability. und.edu Derivatization is employed to convert the analyte into a more volatile and stable form, improving peak shape and detection. gcms.czresearchgate.net

A common strategy for aldehydes involves reaction with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA). researchgate.netcopernicus.org This reaction converts the aldehyde functional group into a PFBHA-oxime derivative, which is more volatile and thermally stable. und.eduresearchgate.net The derivatized sample is then introduced into the GC system, where it is separated on a capillary column and typically detected using a mass spectrometer (GC-MS). researchgate.netcopernicus.org The high sensitivity of this method makes it suitable for trace analysis. researchgate.net

Key Steps in GC Analysis with Derivatization:

Derivatization: The sample containing this compound is reacted with a suitable agent like PFBHA.

Injection: The derivatized mixture is injected into the GC.

Separation: Components are separated based on their boiling points and interactions with the column's stationary phase.

Detection: The separated components are detected, often by a mass spectrometer, which provides both quantification and structural information.

High-Performance Liquid Chromatography (HPLC) with Derivatization for Non-Volatile Analysis

For non-volatile or thermally sensitive compounds where GC is not suitable, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net Similar to GC, a derivatization step is often necessary to enhance the detectability of aldehydes. The most widely used derivatizing agent for HPLC analysis of carbonyl compounds is 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH). copernicus.orgnih.govresearchgate.net

The reaction between this compound and 2,4-DNPH in an acidic medium forms a stable 2,4-dinitrophenylhydrazone derivative. researchgate.netnih.gov These derivatives are highly chromophoric, meaning they absorb ultraviolet (UV) light strongly, which allows for sensitive detection using a UV detector set at approximately 360 nm. researchgate.net The separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. researchgate.netresearchgate.net

Typical HPLC Analysis Workflow:

Extraction: The analyte is extracted from the sample matrix.

Derivatization: The extract is reacted with 2,4-DNPH to form hydrazones.

Separation: The derivatized mixture is injected into the HPLC system and separated on a C18 column.

Detection: The hydrazone derivatives are detected by a UV-Vis detector.

Comprehensive Two-Dimensional Gas Chromatography (GC × GC)

Comprehensive two-dimensional gas chromatography (GC × GC) is a highly advanced technique that provides significantly enhanced separation power compared to conventional one-dimensional GC. wikipedia.orgintertek.com It is particularly valuable for the analysis of extremely complex samples where hundreds or thousands of compounds may be present. nih.gov

In a GC × GC system, two columns with different stationary phases are connected in series via a modulator. wikipedia.org The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation. wikipedia.org This process generates a two-dimensional chromatogram with retention times from both columns, offering a much greater separation space and resolving components that would otherwise co-elute in a single-column separation. intertek.com This increased peak capacity and sensitivity make GC × GC a powerful tool for detailed compositional analysis in fields like metabolomics and environmental science. nih.govrsc.org

Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide key information. Based on its structure and data from similar compounds, the following signals are expected: a singlet for the aldehyde proton (~9.5-10.5 ppm), a singlet for the phenolic hydroxyl proton (its chemical shift is variable), a singlet for the two equivalent aromatic protons on the ring, and a singlet for the six equivalent protons of the two methyl groups (~2.3-2.6 ppm). chemicalbook.comresearchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by showing all unique carbon atoms in the molecule. Key expected signals include the carbonyl carbon of the aldehyde group (~190 ppm), four distinct signals for the aromatic carbons (including the carbon bearing the hydroxyl group, the carbons bearing the methyl groups, the carbon attached to the aldehyde, and the unsubstituted carbons), and one signal for the two equivalent methyl group carbons.

¹¹⁹Sn NMR Spectroscopy: ¹¹⁹Sn NMR is a specialized technique used for the characterization of organotin compounds. It is not directly applicable to this compound itself. However, if this compound were used as a ligand to synthesize an organotin complex, ¹¹⁹Sn NMR would be a critical technique to probe the coordination environment around the tin atom in the resulting product.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~9.5-10.5 | Singlet | Aldehyde (-CHO) |

| ¹H | Variable | Singlet | Hydroxyl (-OH) |

| ¹H | ~7.0-7.5 | Singlet | Aromatic (Ar-H) |

| ¹H | ~2.3-2.6 | Singlet | Methyl (-CH₃) |

| ¹³C | ~190 | Singlet | Carbonyl (C=O) |

| ¹³C | ~110-160 | Multiple Singlets | Aromatic (Ar-C) |

| ¹³C | ~20 | Singlet | Methyl (-CH₃) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.

Mass Spectrometry (MS): Standard electron ionization mass spectrometry (EI-MS) of this compound (molecular weight: 150.17 g/mol ) would show a molecular ion peak (M⁺) at an m/z value of 150. nist.govsigmaaldrich.com The spectrum would also display various fragment ions resulting from the breakdown of the molecular ion, which can help in confirming the structure. For instance, fragmentation patterns similar to 4-hydroxybenzaldehyde (B117250) might be observed, such as the loss of the aldehyde group (-CHO). nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is a more powerful variant of mass spectrometry that measures the m/z value with extremely high accuracy, typically to four or more decimal places. libretexts.orgnih.gov This precision allows for the determination of a compound's exact elemental formula. libretexts.org While a low-resolution instrument might identify a molecule with a mass of 150, HRMS can distinguish the exact mass of C₉H₁₀O₂ (150.0681 amu) from other possible formulas that have the same nominal mass. libretexts.orgyoutube.com This capability is crucial for confirming the identity of a substance without ambiguity.

Table 2: Mass Spectrometry Data for this compound

| Technique | Information Provided | Expected Value for C₉H₁₀O₂ |

| MS | Nominal Molecular Weight | 150 |

| HRMS | Exact Mass / Elemental Formula | 150.0681 |

Strategies for Sample Preparation and Derivatization in Complex Matrices

Analyzing this compound in complex matrices, such as plant tissues or biological fluids, necessitates robust sample preparation to remove interferences and concentrate the analyte. mdpi.com Solid-Phase Extraction (SPE) is a widely used technique for this purpose. researchgate.netnih.gov Using a reversed-phase sorbent (like C18), polar impurities such as sugars and organic acids can be washed away while retaining the moderately polar phenolic aldehyde. The analyte can then be eluted with a suitable organic solvent. For bound phenolics, an initial hydrolysis step (e.g., with sodium hydroxide) is required to free the compounds before extraction. researchgate.net

For analysis by Gas Chromatography (GC), derivatization is essential to increase the volatility and thermal stability of this compound. nih.gov This typically involves a two-step process:

Oximation: The aldehyde functional group is converted into an oxime using reagents like O-methoxylamine hydrochloride (MeOx). This step prevents tautomerization and stabilizes the carbonyl group. youtube.comresearchgate.net

Silylation: The polar phenolic hydroxyl group is converted into a non-polar trimethylsilyl (B98337) (TMS) ether. phenomenex.com Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govphenomenex.com This reaction replaces the active hydrogen on the hydroxyl group, significantly reducing polarity and improving chromatographic peak shape. phenomenex.comresearchgate.net

This combined oximation-silylation approach yields a derivative that is amenable to GC separation and subsequent mass spectrometric detection. nih.gov

Development of High-Throughput Quantitative Analytical Methods

Modern research often requires the analysis of a large number of samples, necessitating the development of high-throughput quantitative methods. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is a leading platform for this purpose. researchgate.netchromatographyonline.com

A validated UHPLC-DAD method can enable the rapid and robust quantification of numerous phenolic compounds, including benzaldehydes, in a single run. mdpi.com Such methods demonstrate excellent performance characteristics, validated according to regulatory guidelines, in terms of: nih.gov

Linearity: Often spanning 4 to 5 orders of magnitude in concentration.

Limits of Quantification (LOQ): Reaching low mg/L or even µg/L levels. nih.gov

Accuracy and Precision: Showing good recovery and low relative standard deviation (%RSD) for both intraday and interday analyses. nih.gov

This approach allows for the efficient fingerprinting of metabolites in diverse and complex samples like food products and biological fluids. unich.it When coupled with tandem mass spectrometry (UHPLC-MS/MS), the method offers even greater selectivity and sensitivity, making it the gold standard for high-throughput quantitative analysis of plant secondary metabolites. researchgate.net

Industrial and Environmental Considerations in Research

Mitigation of Impurity Formation in Pharmaceutical Manufacturing

The synthesis of 2,6-Dimethyl-4-hydroxybenzaldehyde for pharmaceutical use demands stringent control over impurity profiles. Impurities can arise from starting materials, intermediates, by-products, and degradation products, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API).

One of the primary synthesis routes to this compound involves the oxidation of 2,6-dimethylphenol (B121312). A potential and common impurity in this process is the over-oxidation product, 2,6-dimethyl-p-benzoquinone . The formation of this quinone is a significant concern as it represents a loss of yield and introduces a contaminant that must be removed.

Research into the oxidation of related p-cresol (B1678582) derivatives to form 4-hydroxybenzaldehydes has shown that reaction conditions play a critical role in minimizing by-product formation. For instance, in the synthesis of p-hydroxybenzaldehyde from p-cresol, the choice of catalyst and the optimization of reaction parameters are crucial for achieving high selectivity. The use of a CuMn-oxide supported on a carbon catalyst has demonstrated high conversion rates of p-cresol (99%) with a high selectivity for p-hydroxybenzaldehyde (96%) . This suggests that a similar catalytic approach could be beneficial for the selective oxidation of 2,6-dimethylphenol to this compound, thereby mitigating the formation of 2,6-dimethyl-p-benzoquinone.

Another potential source of impurities is the formation of isomers. In formylation reactions of phenols, such as the Reimer-Tiemann or Gattermann reactions, the position of the newly introduced formyl group can be difficult to control, leading to a mixture of isomers. For example, the formylation of phenol (B47542) can yield both salicylaldehyde (B1680747) (o-hydroxybenzaldehyde) and p-hydroxybenzaldehyde researchgate.netresearchgate.net. While the starting material 2,6-dimethylphenol has the ortho positions blocked, preventing the formation of ortho-isomers, other side reactions on the aromatic ring or with the hydroxyl group could still occur, leading to impurities.

To address these challenges, several strategies can be employed to mitigate impurity formation in the manufacturing of this compound:

Optimization of Reaction Conditions: As demonstrated in the synthesis of p-hydroxybenzaldehyde, careful control of temperature, pressure, stirring speed, and solvent can significantly enhance the selectivity towards the desired product and minimize the formation of by-products .

Catalyst Selection: The use of highly selective catalysts, such as the aforementioned CuMn-oxide, can direct the reaction towards the desired aldehyde and reduce the rate of over-oxidation to the quinone .

Advanced Purification Techniques: Post-synthesis purification methods are essential for removing any formed impurities. Techniques such as crystallization, chromatography, and distillation are employed to achieve the high purity required for pharmaceutical applications. For instance, in the synthesis of other hydroxybenzaldehydes, steam distillation and vacuum distillation are common purification steps researchgate.netresearchgate.net.

Process Analytical Technology (PAT): The implementation of in-process monitoring can allow for real-time control of the reaction, enabling adjustments to be made to prevent the formation of impurities.

The following table summarizes key findings from research on related hydroxybenzaldehyde syntheses that can be applied to mitigate impurity formation in the production of this compound.

| Synthesis Method | Starting Material | Key Challenge | Mitigation Strategy | Reference |

| Oxidation | p-Cresol | Low selectivity, by-product formation | Use of a heterogeneous CuMn-oxide catalyst, optimization of reaction parameters | |

| Reimer-Tiemann Reaction | Phenol | Formation of isomers, low yield | Use of aqueous ethyl alcohol as a solvent to improve yield and simplify purification | researchgate.netresearchgate.net |

| Oxidation | 2,6-di-substituted p-cresols | Poor yield with certain methods | Selection of appropriate oxidation catalysts and reaction conditions to improve selectivity | googleapis.com |

Scalability and Efficiency of Industrial Synthesis Processes

The transition of a synthesis route from the laboratory to an industrial scale presents numerous challenges, including cost-effectiveness, safety, environmental impact, and process robustness. For this compound, several synthesis methods have been explored, each with its own set of advantages and disadvantages concerning scalability and efficiency.

One of the most common industrial methods for producing hydroxybenzaldehydes is the oxidation of the corresponding cresols. A method for synthesizing p-hydroxybenzaldehyde from p-cresol using pure oxygen and a cobalt chloride catalyst in methanol (B129727) has been developed with a reported yield exceeding 90% and a purity of over 98%, making it suitable for industrial production google.com. This approach, if adaptable to 2,6-dimethylphenol, could offer a scalable and efficient route to this compound. The advantages of this process include a simple operational path and high product quality google.com.

Another scalable approach is the Vilsmeier-Haack reaction, which involves the formylation of a phenol. A patented method for the synthesis of p-hydroxybenzaldehyde from phenol using a Vilsmeier reagent boasts a short reaction period, mild conditions, and high yield (>90%), all of which are favorable for industrial-scale production google.com. The simplicity of the post-treatment process, with no by-products generated, further enhances its industrial applicability google.com.

However, not all synthesis methods are easily scalable. For example, some oxidation methods for 2,6-disubstituted p-cresols require specific solvents and large quantities of catalysts, making them impractical for industrial applications from both an economic and environmental perspective googleapis.com.

The efficiency of an industrial process is not solely determined by the chemical yield but also by factors such as:

Atom Economy: The efficiency of a reaction in converting reactants to the desired product.

Energy Consumption: The energy required for heating, cooling, and separation processes.

Solvent and Catalyst Recycling: The ability to recover and reuse solvents and catalysts to reduce waste and cost.

Process Intensification: The use of technologies such as continuous flow reactors to improve efficiency, safety, and scalability.

The table below provides a comparative overview of different synthesis routes for hydroxybenzaldehydes and their potential for industrial-scale production of this compound.

| Synthesis Route | Starting Material | Reported Yield/Purity | Scalability Considerations | Reference |

| Oxidation with O2/CoCl2 | p-Cresol | >90% yield, >98% purity | Simple operational path, high quality, suitable for industrial production. | google.com |

| Vilsmeier-Haack Reaction | Phenol | >90% yield | Short reaction period, mild conditions, simple post-treatment, suitable for industrial production. | google.com |

| Oxidation with Potassium Tertiary Butoxide | 2,6-di-substituted p-cresols | Very poor yield | Requires specific solvent and large excess of base, impractical for industrial application. | googleapis.com |

| Oxidation with Cu(II) Catalyst | 2,6-di-substituted p-cresols | Not specified | Requires specific solvent and large amount of catalyst, impractical for industrial application. | googleapis.com |

常见问题

Q. What safety protocols are critical when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。